3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

Allosteric hemoglobin modulation Sickle cell disease Schiff-base adduct formation

Essential meta-substituted reference standard for three-point positional isomer SAR studies (ortho/meta/para) on pyridazin-4-yloxy benzaldehydes. Bridging data gap between potent ortho (CAS 866767-61-5) and weak para (CAS 839685-25-5) congeners in allosteric modulation assays. Unsubstituted benzaldehyde ring ensures uniform carbonyl addition kinetics for automated parallel hydrazone/Schiff-base library synthesis. 5-Chloro substituent serves dual purpose as pharmacophoric element (Gram-negative MIC 0.892–3.744 µg·mL⁻¹ range) and synthetic diversification handle.

Molecular Formula C17H11ClN2O3
Molecular Weight 326.74
CAS No. 1090708-46-5
Cat. No. B2725068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde
CAS1090708-46-5
Molecular FormulaC17H11ClN2O3
Molecular Weight326.74
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl
InChIInChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H
InChIKeyKDEMRRHKDFQUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde (CAS 1090708-46-5): Core Structural Identity and Procurement Baseline


3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde (CAS 1090708-46-5, PubChem CID 40225357) is a synthetic heterocyclic building block belonging to the pyridazin-4-yloxy benzaldehyde subclass [1]. It features a 5-chloro-6-oxo-1-phenylpyridazin-4-yl core connected via an ether bridge to a 3-formylphenyl (meta-aldehyde) moiety, yielding the molecular formula C17H11ClN2O3 and a molecular weight of 326.7 g·mol⁻¹ [2]. The compound contains three reactive functional groups—the electrophilic aldehyde, the nucleophilic ether oxygen, and the chloro-substituted α,β-unsaturated lactam—making it a versatile intermediate for hydrazone, Schiff-base, and thiazolidinone library synthesis [3].

Why In-Class Substitution Fails for 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde: Positional Isomerism and Electrophilic Architecture Drive Divergent Reactivity


The pyridazin-4-yloxy benzaldehyde subclass contains three commercially available positional isomers—ortho (CAS 866767-61-5), meta (target compound, CAS 1090708-46-5), and para-substituted benzaldehyde derivatives (e.g., CAS 839685-25-5, 866767-60-4)—that are not interchangeable. Published structure-activity relationship (SAR) studies on structurally analogous pyridyl benzaldehydes demonstrate that the aldehyde position relative to the heterocyclic ether linkage determines both allosteric binding potency and Schiff-base adduct formation kinetics, with meta-substituted isomers exhibiting intermediate potency distinct from ortho (most potent) and para (weakest) congeners [1]. Furthermore, the absence of additional substituents on the benzaldehyde ring in the target compound preserves the unhindered electrophilic aldehyde center for condensation chemistry, whereas the methoxy- and ethoxy-substituted para analogs (CAS 839685-25-5 and 866767-60-4) introduce steric and electronic modifications that alter reaction kinetics and downstream product profiles .

Quantitative Differentiation Evidence: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde vs. Closest Structural Analogs


Meta-Aldehyde Positional Isomerism: Intermediate Allosteric Potency vs. Ortho (Stronger) and Para (Weaker) Isomers in Hemoglobin Modulation

The target compound bears the aldehyde group at the meta position of the benzaldehyde ring, placing it in Class II according to the SAR framework established by Nnamani et al. (2008) for structurally analogous pyridyl benzaldehydes [1]. In that study, which evaluated oxygen equilibrium curve (OEC) left-shift as a measure of allosteric hemoglobin modulation potency, Class I compounds (aldehyde ortho to the heterocyclic substituent) were the most potent, Class II compounds (aldehyde meta) showed intermediate potency, and Class III compounds (aldehyde para) were the weakest. The ortho isomer of the target compound (CAS 866767-61-5, 2-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde) is therefore predicted to exhibit stronger allosteric activity, while the para-substituted analogs (CAS 839685-25-5 and 866767-60-4) are predicted to be less potent. The meta-aldehyde geometry of the target compound provides a distinct reactivity and potency profile that is not replicated by the ortho or para isomers [1].

Allosteric hemoglobin modulation Sickle cell disease Schiff-base adduct formation

Unsubstituted Benzaldehyde Ring: Preserved Carbonyl Electrophilicity vs. Methoxy/Ethoxy-Substituted Para Analogs

The target compound possesses a bare benzaldehyde ring with no additional electron-donating substituents. In contrast, the commercially available para-aldehyde analogs bear a methoxy group (CAS 839685-25-5, 4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde) or an ethoxy group (CAS 866767-60-4, 4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde) at the meta position relative to the aldehyde . Electron-donating alkoxy substituents reduce carbonyl electrophilicity through resonance effects, lowering the rate of nucleophilic addition reactions (hydrazone formation, Schiff-base condensation). Kinetic studies on substituted benzaldehydes reacting with heterocyclic amines confirm that meta- and para-electron-donating substituents decrease the second-order rate constant for Schiff-base formation; the unsubstituted benzaldehyde exhibits the highest intrinsic reactivity [1]. The target compound therefore offers maximal carbonyl reactivity for downstream derivatization, whereas the alkoxy-substituted analogs require longer reaction times or more forcing conditions to achieve comparable conversion.

Carbonyl electrophilicity Hydrazone formation kinetics Library synthesis

5-Chloro Substituent on Pyridazinone Core: Electron-Withdrawing Effect on Ring Reactivity and Metabolic Stability vs. 5-Unsubstituted Analogs

The target compound carries a chlorine atom at position 5 of the pyridazinone ring. This is a key differentiator from 5-unsubstituted 6-oxo-3-phenylpyridazine analogs (e.g., the aldehyde intermediate 'aldehyde 3' described in COX-2 inhibitor literature, which lacks the 5-chloro substituent) [1]. The chlorine atom serves dual roles: (a) as an electron-withdrawing group (σₘ = 0.37, σₚ = 0.23) that polarizes the C4–O ether bond, modulating the reactivity of the adjacent ether linkage; and (b) as a metabolic blocking group at a position that would otherwise be susceptible to cytochrome P450-mediated oxidation. In antimicrobial pyridazine SAR studies, chloro-substituted derivatives consistently exhibited the highest antibacterial activity against Gram-negative bacteria, with MIC values ranging from 0.892–3.744 μg·mL⁻¹, outperforming non-halogenated analogs [2]. The 5-chloro substituent therefore confers both electronic and potential bioactivity advantages relative to unsubstituted pyridazinone building blocks.

Heterocyclic halogenation Metabolic stability Electron-withdrawing effects

Ether Bridge at C4 Position: Conformational Flexibility and Vectorial Differentiation vs. C5-Linked and C4-Sulfonamide Analogs

The target compound employs an ether linkage (C–O–C) at position 4 of the pyridazinone ring to connect the benzaldehyde moiety. This differs fundamentally from the C4-sulfonamide analog N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-4-methylbenzenesulfonamide (CID 1115929), which uses a nitrogen-based sulfonamide linker, and from C5-linked 6-phenyl-3(2H)-pyridazinone derivatives described in antiplatelet SAR studies [1]. The ether bridge provides a distinct bond angle (~118° C–O–C vs. ~109° for tetrahedral nitrogen) and rotational freedom, orienting the benzaldehyde group in a different vector space relative to the pyridazinone plane. BindingDB data for the C4-sulfonamide analog shows IC50 > 39,800 nM against the photoreceptor-specific nuclear receptor (human), indicating weak target engagement when the position 4 substituent is a sulfonamide rather than an ether-linked benzaldehyde [2]. The ether-linked scaffold therefore explores a different region of chemical and conformational space that is inaccessible to sulfonamide, amino, or C5-linked analogs.

Conformational analysis Linker chemistry Medicinal chemistry vector exploration

Optimal Application Scenarios for 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde Based on Quantitative Differentiation Evidence


Positional Isomerism-Dependent SAR Campaigns: Meta-Aldehyde as the Intermediate-Potency Reference Point

When conducting a three-point positional isomer SAR study (ortho, meta, para) for pyridazin-4-yloxy benzaldehydes in allosteric hemoglobin modulation or related target engagement assays, the target compound (CAS 1090708-46-5) is the essential meta-aldehyde reference. The ortho isomer (CAS 866767-61-5) and para-substituted analogs (CAS 839685-25-5 and 866767-60-4) flank it on either side of the potency spectrum. Per Nnamani et al. (2008), the ortho isomer is predicted to be most potent, the meta intermediate, and the para weakest [1]. No SAR study evaluating positional effects on pyridazin-4-yloxy benzaldehydes can be considered complete without the meta isomer as the bridging data point between ortho and para extremes. This scenario applies specifically to laboratories constructing focused libraries around the pyridazinone-benzaldehyde scaffold for hit-to-lead optimization.

High-Yield Parallel Hydrazone and Thiazolidinone Library Synthesis Requiring Uniform Carbonyl Kinetics

In automated parallel synthesis workflows producing hydrazone, thiazolidin-4-one, or Schiff-base libraries from the pyridazin-4-yloxy benzaldehyde scaffold, the target compound's unsubstituted benzaldehyde ring ensures the fastest and most uniform carbonyl addition kinetics across diverse nucleophiles [2]. The methoxy-substituted analog (CAS 839685-25-5) and ethoxy-substituted analog (CAS 866767-60-4) introduce variable electron-donating effects that slow nucleophilic addition and create batch-to-batch yield inconsistencies in time-fixed automated protocols. Quality control data from commercial vendors (e.g., Bidepharm, Fluorochem) indicate that the target compound is supplied at ≥98% purity, making it directly suitable for high-throughput chemistry without additional purification steps. This scenario is directly relevant to medicinal chemistry CROs and academic screening centers generating compound collections for biochemical or cell-based screening.

C4-Ether Vector Exploration of the Pyridazinone Scaffold Distinct from Sulfonamide and C5-Linked Congeners

The target compound occupies a unique position in pyridazinone scaffold diversification by presenting a C4-ether-linked benzaldehyde vector, in contrast to the C4-sulfonamide analog (CID 1115929) which shows negligible target engagement (IC50 > 39,800 nM) in nuclear receptor screening [5]. Researchers engaged in structure-based drug design targeting the pyridazinone core at C4 can use the target compound as a key intermediate to access ether-linked chemotypes that occupy conformational space inaccessible to nitrogen-linked or C5-substituted analogs. The aldehyde functional group additionally serves as a synthetic handle for late-stage diversification via reductive amination, Grignard addition, or Knoevenagel condensation, enabling rapid exploration of chemical space around the C4 vector without de novo synthesis of the pyridazinone core.

Halogen-Enabled Electronic Tuning and Potential Antimicrobial Lead Generation

For programs targeting Gram-negative bacterial pathogens where chloro-substituted pyridazines have demonstrated MIC values of 0.892–3.744 μg·mL⁻¹—competitive with chloramphenicol (2.019–8.078 μg·mL⁻¹) [4]—the 5-chloro substituent on the target compound's pyridazinone ring provides a critical electronic and steric feature that is absent from non-halogenated building blocks such as 'aldehyde 3' (Ahmed et al., 2020) [3]. The chlorine atom can also serve as a synthetic handle for further diversification (e.g., Suzuki or Buchwald–Hartwig coupling) if the project direction shifts from the initial aldehyde-based library. This dual utility—as both a bioactive pharmacophoric element and a synthetic diversification point—makes the target compound a strategically versatile procurement choice for anti-infective discovery programs.

Quote Request

Request a Quote for 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.